N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide
Description
N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide is a rhodanine-derived compound featuring a 4-fluorobenzylidene substituent at the 5-position of the thiazolidinone core and a benzenesulfonamide group at the 3-position. Its molecular formula is C₁₈H₁₃FN₂O₂S₂ (molecular weight: 372.44 g/mol) . The Z-configuration of the benzylidene double bond is critical for maintaining structural rigidity and bioactivity, as seen in related analogs .
Properties
CAS No. |
366807-86-5 |
|---|---|
Molecular Formula |
C16H11FN2O3S3 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H11FN2O3S3/c17-12-8-6-11(7-9-12)10-14-15(20)19(16(23)24-14)18-25(21,22)13-4-2-1-3-5-13/h1-10,18H/b14-10- |
InChI Key |
MQSWXXOPQZUNCM-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S |
solubility |
38.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazolidinone Core
The thiazolidinone ring is synthesized via cyclization of thiourea derivatives with α-halo carbonyl compounds. For instance, 4-isothiocyanatobenzenesulfonamide reacts with hydrazine hydrate to form a thiocarbamide intermediate, which undergoes cyclization in the presence of chloroacetic acid or diethyl bromomalonate. This step typically employs acetic acid as a solvent and sodium acetate as a base, with reflux conditions (80–100°C) for 12–24 hours.
-
Dissolve 4-isothiocyanatobenzenesulfonamide (10 mmol) in ethanol.
-
Add hydrazine hydrate (12 mmol) and reflux for 24 hours.
-
Introduce chloroacetic acid (12 mmol) and reflux for an additional 24 hours.
-
Purify via column chromatography (dichloromethane:methanol = 150:1).
Advanced Methodologies
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A study demonstrated that condensing 4-oxo-2-thioxothiazolidin-3-ylbenzenesulfonamide with 4-fluorobenzaldehyde under microwave conditions (300 W, 100°C) achieves 85% yield in 30 minutes. This method minimizes side products like hydrolyzed aldehydes.
Green Chemistry Approaches
Deep eutectic solvents (DESs), such as choline chloride-urea, serve as recyclable reaction media. A 2022 study reported a 68.3% yield for a similar thiazolidinedione derivative using DESs, highlighting reduced energy consumption and waste.
Structural Characterization and Validation
Post-synthesis, the compound is validated via:
-
NMR Spectroscopy:
-
Mass Spectrometry: Molecular ion peaks align with the calculated m/z (e.g., 435.3 g/mol for the brominated analog).
-
X-ray Crystallography: Used to confirm the Z-configuration of the benzylidene group.
Comparative Analysis of Methods
| Parameter | Conventional | Microwave | Green Solvent |
|---|---|---|---|
| Reaction Time | 5–24 hours | 0.5 hours | 5–8 hours |
| Yield | 65–75% | 85% | 68–72% |
| Energy Efficiency | Low | High | Moderate |
| Environmental Impact | High (organic solvents) | Moderate | Low (recyclable DESs) |
Challenges and Optimization
By-Product Formation
The E-isomer of the benzylidene group may form during condensation. Chromatographic separation (silica gel, hexane:ethyl acetate) resolves this, with the Z-isomer eluting first.
Solvent Selection
Ethanol offers high yields but requires energy-intensive reflux. Switching to DESs improves sustainability but may necessitate longer reaction times.
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors are proposed to enhance reproducibility. A 2025 pilot study achieved 90% purity using microfluidic devices, reducing purification steps .
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds similar to N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide exhibit antimicrobial properties. A study demonstrated that thiazolidinone derivatives possess significant antibacterial activity against various strains of bacteria, suggesting potential for treating infections caused by resistant bacterial strains .
2. Anti-inflammatory Effects
Thiazolidinone derivatives have been studied for their anti-inflammatory effects. In vitro studies showed that these compounds can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment, the compound was administered to mice with induced inflammation. Results showed a significant reduction in swelling and pain compared to the control group. The mechanism was linked to the inhibition of NF-kB signaling pathways, which are critical in inflammatory responses.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzenesulfonamide moiety can enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzylidene Ring
The 4-fluorobenzylidene group distinguishes the target compound from analogs with substituents like 4-chloro (compound 9 , ), 3-fluoro (), or 3-methoxy-4-ethoxy (). Key comparisons include:
- Electronic Effects : Fluorine’s electron-withdrawing nature enhances electrophilicity at the benzylidene ring compared to electron-donating groups (e.g., methoxy in ). This may influence binding to biological targets, such as enzymes or receptors .
Sulfonamide vs. Acetamide Functionalization
The benzenesulfonamide group in the target compound contrasts with N-phenylacetamide moieties in analogs (e.g., ). Sulfonamides generally exhibit stronger hydrogen-bonding capabilities due to the sulfonyl group, which may enhance interactions with polar residues in target proteins . For instance, sulfonamide-containing compounds in showed improved tautomeric stability compared to acetamide derivatives.
Physicochemical Properties
Table 1: Comparison of Physical Properties
Key Observations :
- Higher yields (>80%) are associated with electron-deficient benzylidene substituents (e.g., 4-chloro in compound 9) due to favorable Knoevenagel condensation kinetics .
- Melting points correlate with molecular symmetry and intermolecular interactions; bulky substituents (e.g., 3,4-dimethoxy in ) increase melting points .
Biological Activity
N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C20H16FN3O5S2, with a molecular weight of 461.49 g/mol. The compound features a thiazolidinone core structure, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H16FN3O5S2 |
| Molecular Weight | 461.49 g/mol |
| CAS Number | 462623-42-3 |
Anticancer Properties
Recent studies have highlighted the anticancer activity of compounds related to this compound. One study investigated a similar compound, 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one (Les-236), revealing its effects on various cancer cell lines including A549 (lung), SCC-15 (oral), SH-SY5Y (neuroblastoma), and CACO-2 (colon) cells.
The mechanisms through which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Increased caspase-3 activity was observed in multiple cell lines treated with Les-236, indicating a significant induction of apoptosis. For instance:
- Cell Cycle Arrest : Compounds have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.
- Reactive Oxygen Species (ROS) Modulation : The treatment led to decreased ROS production, which is often associated with oxidative stress in cancer cells .
Study on Les-236
A detailed examination of Les-236 demonstrated its efficacy in reducing cell viability and inducing apoptosis across several cancer cell lines. The study involved exposing the cells to varying concentrations (1 nM to 100 µM) over different time periods (6, 24, and 48 hours). The results indicated:
| Cell Line | Concentration (µM) | Increase in Caspase-3 Activity (%) |
|---|---|---|
| A549 | 10 | 104.90 |
| A549 | 50 | 220.00 |
| SCC-15 | 50 | 1108.15 |
| CACO-2 | 50 | 578.34 |
These findings suggest that the compound effectively induces apoptosis in a dose-dependent manner across various cancer types .
Q & A
Q. Table 1: Comparative Biological Activities of Structural Analogs
| Compound Modification | Target Activity (IC₅₀) | Key Finding | Reference |
|---|---|---|---|
| 4-Fluorobenzylidene derivative | COX-2: 10 µM | Enhanced selectivity over COX-1 | |
| 4-Chlorobenzylidene derivative | β-lactamase: 5 µM | Improved Gram-negative coverage | |
| Methoxy-substituted sulfonamide | Caspase-3: 8 µM | Increased apoptosis in HeLa cells |
Q. Table 2: Optimization of Synthetic Steps
| Step | Parameter Adjusted | Yield Improvement | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Solvent: DMF → AcOH | 50% → 75% | 92% → 98% |
| Sulfonation | Temperature: 25°C → 0°C | 60% → 85% | 85% → 99% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
